molecular formula C4H9ClMg B13852851 magnesium;2-methanidylpropane;chloride

magnesium;2-methanidylpropane;chloride

Cat. No.: B13852851
M. Wt: 116.87 g/mol
InChI Key: YSMZEMQBSONIMJ-UHFFFAOYSA-M
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Description

Historical Context and Significance of Grignard Reagents in Organic Synthesis

The discovery of organomagnesium halides by French chemist François Auguste Victor Grignard in 1900 marked a pivotal moment in the history of chemistry. wikipedia.orgthermofisher.comacs.org This discovery, which earned him the Nobel Prize in Chemistry in 1912, provided a remarkably versatile and straightforward method for forming carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules. byjus.comwikipedia.orgtutorchase.com Prior to Grignard's work, the formation of such bonds was often challenging and limited in scope. ias.ac.in

The significance of Grignard reagents lies in their ability to act as potent nucleophiles and strong bases. ochemacademy.comreachemchemicals.com This reactivity allows them to participate in a wide array of chemical transformations, including additions to carbonyl compounds (aldehydes, ketones, and esters) to produce alcohols, reactions with epoxides, and coupling reactions with organic halides to form new carbon-carbon bonds. wikipedia.orgochemacademy.com The versatility and practicality of Grignard reagents have made them indispensable tools in both academic research and industrial synthesis, contributing to the production of pharmaceuticals, agrochemicals, and fine chemicals. thermofisher.comtutorchase.com

General Principles of Organometallic Reactivity within Magnesium Systems

The reactivity of organomagnesium compounds is fundamentally dictated by the nature of the carbon-magnesium (C-Mg) bond. Due to the significant difference in electronegativity between carbon and magnesium, this bond is highly polarized, with the carbon atom bearing a partial negative charge and the magnesium atom a partial positive charge. wikipedia.orgmsu.edu This polarization effectively renders the organic group a carbanion, making it a strong nucleophile and a potent base. reachemchemicals.comlibretexts.org

Grignard reagents are highly sensitive to protic solvents, such as water and alcohols, as they will readily react to protonate the carbanionic carbon, forming an alkane. byjus.comlibretexts.org For this reason, Grignard reactions must be carried out under anhydrous (dry) conditions, typically using etheral solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilize the reagent through coordination. byjus.comlibretexts.org

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into a dialkylmagnesium compound (R₂Mg) and a magnesium halide (MgX₂). wikipedia.orgtcichemicals.com The position of this equilibrium is influenced by factors such as the solvent, the nature of the organic group, the halogen, and the concentration. nptel.ac.in

Classification of Organomagnesium Compounds

Organomagnesium compounds can be broadly categorized based on their structure and the nature of the groups attached to the magnesium atom. wikipedia.org

Grignard Reagents (RMgX): This is the most well-known class, characterized by the presence of an organic group and a halogen atom bonded to the magnesium. Tert-butylmagnesium chloride is a prime example of this class. wikipedia.orgcymitquimica.com

Dialkyl- and Diarylmagnesium Compounds (R₂Mg): These compounds feature two organic groups directly bonded to the magnesium atom. wikipedia.orglibretexts.org They can be formed from the Schlenk equilibrium of Grignard reagents. wikipedia.org

Magnesium Halides (MgX₂): While not strictly organometallic as they lack a direct carbon-magnesium bond, they are an important component of the Schlenk equilibrium in Grignard reagent solutions. wikipedia.org

Magnesium Anthracene (B1667546): This compound is a source of highly active magnesium and is used in specific synthetic applications. wikipedia.org

The following table provides a summary of the key classifications of organomagnesium compounds.

ClassificationGeneral FormulaKey Characteristics
Grignard ReagentsR-Mg-XHighly versatile nucleophiles and bases, central to organic synthesis.
Dialkyl/DiarylmagnesiumR₂MgContain two organic groups bonded to magnesium; part of the Schlenk equilibrium.
Magnesium HalidesMgX₂Inorganic component of the Schlenk equilibrium.
Magnesium AnthraceneC₁₄H₁₀MgSource of highly active magnesium.

Properties and Synthesis of tert-Butylmagnesium Chloride

Tert-butylmagnesium chloride is a Grignard reagent with the chemical formula (CH₃)₃CMgCl. cymitquimica.com It is a highly reactive compound, typically handled as a solution in an etheral solvent like diethyl ether or tetrahydrofuran. cymitquimica.com

PropertyValue
Chemical Formula C₄H₉ClMg
Molar Mass 116.87 g/mol nih.gov
Appearance Colorless to light yellow liquid or solid, depending on form and purity cymitquimica.com
Solubility Typically soluble in non-polar organic solvents cymitquimica.com

The synthesis of tert-butylmagnesium chloride is achieved through the reaction of tert-butyl chloride with magnesium metal in an anhydrous ether solvent. orgsyn.orgreddit.com The reaction is initiated by adding a small amount of the alkyl halide to a suspension of magnesium turnings in the solvent. libretexts.org An activator, such as a crystal of iodine, is often used to start the reaction. libretexts.orgreddit.com The reaction is exothermic and requires careful control of the addition rate to prevent a runaway reaction. byjus.comlibretexts.org Due to its high reactivity with air and moisture, the synthesis and handling of tert-butylmagnesium chloride must be conducted under an inert atmosphere, such as nitrogen or argon. cymitquimica.com

Applications in Organic Synthesis

Tert-butylmagnesium chloride is a valuable reagent for introducing the sterically hindered tert-butyl group into molecules. This is particularly useful in the synthesis of complex organic compounds. Some of its key applications include:

Formation of tert-Butyl Derivatives: It is widely used to create compounds containing the tert-butyl moiety. cymitquimica.com

Cross-Coupling Reactions: In the presence of a suitable catalyst, such as copper, it can participate in cross-coupling reactions with primary alkyl halides. chemicalbook.comfishersci.ca

Synthesis of Chiral Intermediates: It has been employed in the diastereoselective synthesis of tert-butyl-1,2-diamines and in the preparation of important phosphorus chiral intermediates. researcher.lifeguidechem.com

Preparation of Silyl Ethers: It is used in the synthesis of tert-butyldimethylsilyl chloride, a common protecting group in organic chemistry. guidechem.com

Properties

IUPAC Name

magnesium;2-methanidylpropane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.ClH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMZEMQBSONIMJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Preparation of Isobutylmagnesium Chloride

Methodologies for Grignard Reagent Formation

The formation of Grignard reagents, including isobutylmagnesium chloride, is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds. rsc.org

The most common method for preparing Grignard reagents is the direct reaction of an organic halide with magnesium metal in an appropriate anhydrous solvent. alfa-chemistry.com The general reaction for isobutylmagnesium chloride involves the reaction of isobutyl chloride with magnesium turnings.

The mechanism of this formation is understood to be a non-chain radical process that occurs on the surface of the magnesium metal. byjus.comutexas.edu The initial rate-determining step involves a single electron transfer (SET) from the magnesium to the alkyl halide. utexas.edu

The condition of the magnesium metal surface is a crucial factor in the synthesis of Grignard reagents. byjus.com A layer of magnesium oxide that forms on the surface can hinder the reaction, as it is largely unreactive with the alkyl halide. alfa-chemistry.combyjus.com Consequently, the activation of the magnesium surface is often necessary to initiate the reaction.

Methods to increase magnesium reactivity include:

Physical Activation : Breaking up the magnesium into smaller pieces, such as turnings or powders, increases the surface area available for reaction and exposes fresh, unoxidized metal. rsc.orgbyjus.com

Chemical Activation : The use of "active magnesium" is a key strategy. Highly reactive magnesium can be prepared by reducing magnesium chloride with an alkali metal, such as lithium, in the presence of an electron carrier like naphthalene. unl.edu This method produces a fine powder of magnesium with a high surface area and reactivity.

Magnesium-Anthracene Complex : The formation of magnesium anthracene (B1667546) in a solvent like tetrahydrofuran (B95107) (THF) creates a highly reactive source of magnesium.

The reactivity of the magnesium surface directly impacts the initiation of the Grignard reaction. Studies have shown that the reaction begins at a finite number of discrete sites on the magnesium surface, which then grow, rather than new sites continuously forming. semanticscholar.org

The choice of solvent is critical for the successful formation and stabilization of Grignard reagents. youtube.com Solvents must be aprotic, as protic solvents like water or alcohols will react with and destroy the highly basic Grignard reagent. utexas.eduvedantu.com

The most commonly used solvents are anhydrous ethers, such as:

Diethyl ether : This was the original solvent used by Victor Grignard. youtube.com It is effective because the lone pair electrons on its oxygen atoms coordinate with the magnesium atom of the Grignard reagent, forming a stable complex. vedantu.comquora.comlibretexts.org This solvation stabilizes the reagent and enhances its reactivity. vedantu.comlibretexts.org

Tetrahydrofuran (THF) : THF is another widely used ether solvent. byjus.comyoutube.com It functions similarly to diethyl ether by stabilizing the Grignard reagent through coordination. libretexts.org THF has a higher boiling point than diethyl ether, which allows for reactions to be conducted at elevated temperatures if necessary. youtube.com

The solvent's role extends beyond simple stabilization. The ether molecules are essential for the reaction to proceed, as they help to break the carbon-halogen bond of the alkyl halide and solvate the magnesium ion, which is crucial for the stability of the ionic Mg-X bond. utexas.eduquora.com While non-polar solvents like benzene (B151609) could be used, Grignard reagents are generally not soluble in them. vedantu.com

SolventBoiling Point (°C)Key Advantage
Diethyl Ether34.6Traditional solvent, effective stabilization. youtube.comvedantu.com
Tetrahydrofuran (THF)66Higher boiling point allows for higher reaction temperatures. youtube.com

To overcome the initial energy barrier and the passivating effect of the magnesium oxide layer, various catalytic activation methods are employed. semanticscholar.org These methods help to initiate the exothermic Grignard reaction. chem-station.com

Common activators include:

Iodine : A small crystal of iodine is often added to the reaction mixture. It can react with the magnesium surface to form magnesium iodide, which helps to clean the surface and expose fresh magnesium. alfa-chemistry.comsemanticscholar.orgchem-station.com

1,2-Dibromoethane : This compound reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, a process that etches the magnesium surface and activates it for the main reaction. alfa-chemistry.comchem-station.com

Metal Halides : Small amounts of metal halides, such as ferric chloride, can increase the reactivity by increasing the density of reactive sites on the magnesium surface. semanticscholar.org

Cobalt Catalysts : Recent research has shown that cobalt(II) salts, in combination with a ligand and magnesium as a reductant, can catalyze the formation of Grignard reagents from compounds that are typically less reactive. acs.org

While direct synthesis is the most common method, alternative routes exist for preparing Grignard reagents, particularly for substrates that are difficult to react directly or possess sensitive functional groups.

Halogen-Magnesium Exchange Reactions : A pre-formed Grignard reagent, such as isopropylmagnesium chloride, can be used to generate a new Grignard reagent from an organic halide that is less reactive. wikipedia.org This equilibrium-driven process is particularly useful for preparing aryl and heteroaryl Grignard reagents. The addition of lithium chloride to form "Turbo Grignard" reagents can significantly increase the rate and efficiency of these exchange reactions, allowing them to proceed under milder conditions and with greater functional group tolerance. wikipedia.org

MethodDescriptionTypical Substrates
Direct SynthesisReaction of an alkyl halide with magnesium metal. alfa-chemistry.comAlkyl and aryl halides (chlorides, bromides, iodides). libretexts.org
Halogen-Magnesium ExchangeReaction of an organic halide with a pre-formed Grignard reagent. wikipedia.orgAryl and heteroaryl halides, functionally substituted organic halides. wikipedia.org

Direct Synthesis from Magnesium and Alkyl Halides

Factors Influencing Reaction Efficiency and Purity in Synthesis

The successful synthesis of isobutylmagnesium chloride with high yield and purity depends on careful control of several experimental parameters.

Purity of Reagents and Apparatus : The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the Grignard reagent from being quenched by protonation. alfa-chemistry.combyjus.com The purity of the magnesium is also important; high-purity magnesium is preferred to minimize side reactions. alfa-chemistry.com

Magnesium Surface Area and Form : The physical form of the magnesium affects the reaction rate. Fine turnings or powders provide a larger surface area, leading to a faster reaction compared to coarse turnings. rsc.org

Initiation and Temperature Control : The Grignard formation is an exothermic reaction that can have a variable induction period. mt.com Careful monitoring is required to prevent a buildup of unreacted alkyl halide, which could lead to a dangerous runaway reaction once initiated. chem-station.commt.com

Side Reactions : The primary side reaction is Wurtz coupling, where two alkyl groups couple to form a dimer (in this case, 2,5-dimethylhexane). This can occur when the alkyl halide comes into contact with the already-formed Grignard reagent. rsc.org The choice of solvent can influence the extent of side reactions. chem-station.com

Impurity Control and Induction Period Management

The induction period in Grignard reagent formation is a well-known phenomenon characterized by a delay in the reaction's initiation. wikipedia.org This period can be variable and is often followed by a rapid and highly exothermic reaction, which may lead to a dangerous runaway reaction if not properly controlled. wikipedia.orgmt.com The primary causes for this delay are the presence of passivating layers on the magnesium surface and trace impurities in the reaction medium. mt.comresearchgate.net

The surface of magnesium metal is typically coated with a thin, passivating layer of magnesium oxide (MgO), hydroxide (B78521), or carbonate, which prevents the metal from reacting with the alkyl halide. wikipedia.orgresearchgate.net Additionally, trace amounts of water or peroxides in the solvent can quench the Grignard reagent as it forms, further prolonging the induction period. google.comresearchgate.net Research has shown that γ-butyrolactone, a product derived from peroxide degradation in THF, can impede the formation of Grignard reagents. researchgate.net

Effective management of the induction period involves two key strategies: activation of the magnesium surface and rigorous purification of reagents and solvents.

Magnesium Activation: Several methods are employed to disrupt the passivating layer and activate the magnesium.

Mechanical Methods: Physically scratching the magnesium turnings with a stirring rod or using ultrasound can break the oxide layer and expose fresh metal surfaces. wikipedia.org

Chemical Methods: The addition of initiators or activators is a common practice. Small amounts of iodine, methyl iodide, or 1,2-diiodoethane (B146647) are frequently used. wikipedia.orggoogle.com These react with the magnesium to form magnesium halides, which help to etch the oxide layer. More advanced methods include the use of diisobutylaluminum hydride (DIBAH) to clean the magnesium surface and dry the reaction mixture. researchgate.netresearchgate.net

Impurity Removal: Solvents and the isobutyl chloride must be scrupulously dried, as water readily reacts with and destroys the Grignard reagent. libretexts.org The use of ether soluble hydrides can simultaneously purify the solvent and activate the magnesium. google.com

By implementing these control measures, the induction period can be significantly reduced and made more consistent, which is crucial for the safe and predictable synthesis of isobutylmagnesium chloride. google.com

Factor Influencing Induction PeriodCauseManagement StrategyReference
Magnesium Surface PassivationThin layer of magnesium oxide, hydroxide, or carbonate on the metal surface.Mechanical activation (scratching, ultrasound) or chemical activation (e.g., iodine, 1,2-diiodoethane, DIBAH). wikipedia.orgwikipedia.orgresearchgate.net
Trace Impurities in SolventPresence of water or peroxides.Rigorous drying of solvents and reagents; use of purifying agents like hydrides. google.comresearchgate.net
Autocatalytic ProcessSlow initial formation of radicals accelerates over time.Controlled addition of a small portion of the halide to initiate the reaction before adding the remainder. mt.com

Temperature and Concentration Effects in Large-Scale Preparations

The formation of Grignard reagents is a highly exothermic process, and managing the heat generated is a primary concern in large-scale preparations to prevent thermal runaway. rsc.org Temperature and the concentration of the alkyl halide reactant are critical variables that must be precisely controlled.

Low reaction temperatures are generally favored as they help to moderate the reaction rate and reduce the formation of byproducts, such as the Wurtz coupling product (in this case, 2,5-dimethylhexane), which arises from the reaction of the formed Grignard reagent with unreacted isobutyl chloride. rsc.orgcmu.edu However, conducting the reaction at very low temperatures can also contribute to a longer induction period. wikipedia.org A common industrial practice is to initiate the reaction by adding a small portion of the isobutyl chloride to the magnesium in THF and warming the mixture. mt.com Once the exotherm indicates the reaction has started, the remaining halide, often diluted with more solvent, is added at a controlled rate to maintain a steady reaction temperature, typically at reflux. mt.comrsc.org

The concentration of the halide reactant also plays a significant role. Lower concentrations can help to minimize the rate of byproduct formation. rsc.org In large-scale batch processes, the reaction is typically "dosing-controlled," meaning the halide is added slowly to the magnesium suspension to manage the heat release. youtube.com

Modern approaches, such as continuous flow chemistry, offer significant advantages for large-scale Grignard synthesis. researchgate.net Flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for precise temperature control and minimizing the risk of thermal runaway. youtube.comresearchgate.net This technology enables the use of higher concentrations and temperatures, potentially increasing throughput while maintaining safety and selectivity. researchgate.net

ParameterEffect on SynthesisControl Strategy for Large-Scale PreparationReference
TemperatureHigher temperatures increase reaction rate but can lead to thermal runaway and increased byproduct formation.Initiate at a moderate temperature, then control the addition rate of the halide to maintain a steady temperature (e.g., reflux). Utilize continuous flow reactors for superior heat management. mt.comrsc.orgresearchgate.net
ConcentrationHigher halide concentrations can increase the rate of Wurtz coupling byproduct formation.Use dosing-controlled semi-batch processes. Dilute the halide with solvent before addition. Employ flow chemistry to better manage reaction parameters. rsc.orgyoutube.com

Characterization of Synthesized Isobutylmagnesium Chloride (emphasis on methods beyond basic identification)

Beyond simple titration methods to determine concentration, advanced spectroscopic techniques are essential for a thorough characterization of synthesized isobutylmagnesium chloride. These methods provide detailed information about the structure, purity, and dynamic behavior of the Grignard reagent in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful, non-destructive tools for investigating Grignard reagents. scispace.comrsc.org

¹H NMR can confirm the isobutyl structure and can be used to detect impurities. The chemical shifts and coupling constants of the protons on the carbon adjacent to the magnesium (the α-carbon) are particularly informative. harvard.edu

¹³C NMR provides direct information about the carbon skeleton. The signal for the α-carbon in a Grignard reagent is significantly shifted compared to the parent alkyl halide, providing clear evidence of its formation. researchgate.net Purity can be assessed by comparing the synthesized sample to known standards, with pre-activation of magnesium shown to produce cleaner reagents as assayed by ¹³C NMR. researchgate.net NMR is also instrumental in studying the complex solution behavior of Grignard reagents, including the Schlenk equilibrium, which describes the equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). wikipedia.orgharvard.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly valuable for real-time, in-situ monitoring of the Grignard synthesis. mt.com By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentration of the isobutyl chloride reactant can be tracked by the decrease in its characteristic absorbance bands, while the formation of the isobutylmagnesium chloride product can be monitored by the appearance of new bands associated with the C-Mg bond. mt.comnih.gov This technique allows for precise determination of the reaction's initiation and endpoint. mt.com FTIR can also be used as an alternative method for determining the concentration of the final Grignard solution, cross-validating results from potentiometric titrations. nih.gov

Characterization MethodInformation ObtainedApplication to Isobutylmagnesium ChlorideReference
¹H NMR SpectroscopyStructural confirmation, detection of impurities, study of solution dynamics.Verifies the isobutyl structure and identifies residual starting material or byproducts. harvard.edu
¹³C NMR SpectroscopyConfirmation of C-Mg bond formation, assessment of purity.Observes the characteristic chemical shift of the α-carbon, confirming reagent formation and quantifying purity. researchgate.netresearchgate.net
FTIR Spectroscopy (In-situ)Real-time reaction monitoring, determination of initiation and completion, concentration analysis.Tracks the consumption of isobutyl chloride and the formation of the Grignard reagent to control the synthesis process. mt.comnih.gov

Reactivity and Reaction Mechanisms of Isobutylmagnesium Chloride

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction pathway for isobutylmagnesium chloride. The electron-rich isobutyl group readily adds to polarized unsaturated bonds, most notably the carbon-oxygen and carbon-nitrogen multiple bonds.

Isobutylmagnesium chloride readily reacts with carbonyl compounds, a classic example of nucleophilic addition. ksu.edu.sacolby.edumasterorganicchemistry.com The mechanism begins with the nucleophilic attack of the isobutyl carbanion on the electrophilic carbonyl carbon. byjus.com This attack breaks the carbon-oxygen π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate. ksu.edu.sabyjus.com Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. colby.edubyjus.com

The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols. byjus.com The general transformation is highly efficient and a cornerstone of organic synthesis for constructing more complex alcohol scaffolds. Aldehydes are generally more reactive than ketones towards nucleophilic addition due to less steric hindrance and greater polarization of the carbonyl bond. ksu.edu.sachemistrysteps.com

General Reaction Scheme:

Step 1: Nucleophilic attack on the carbonyl carbon to form a magnesium alkoxide intermediate.

Step 2: Protonation of the alkoxide with aqueous acid to form the alcohol.

Carbonyl SubstrateProduct after Reaction with Isobutylmagnesium Chloride and Acidic Workup
Aldehyde (R-CHO)Secondary Alcohol (R-CH(OH)-CH₂CH(CH₃)₂)
Ketone (R-CO-R')Tertiary Alcohol (R-C(OH)(R')-CH₂CH(CH₃)₂)

The reaction of isobutylmagnesium chloride with nitriles provides an effective route for the synthesis of ketones. libretexts.orgjove.comlibretexts.org Similar to carbonyl additions, the reaction is initiated by the nucleophilic attack of the isobutyl group on the electrophilic carbon of the nitrile. chegg.com This addition breaks the carbon-nitrogen triple bond, forming an intermediate imine salt (an N-magnesio ketimine). masterorganicchemistry.com

Crucially, the reaction stops after a single addition because the resulting imine salt is negatively charged, preventing further attack by another Grignard reagent molecule. organicchemistrytutor.com Subsequent hydrolysis of this intermediate, typically with aqueous acid, converts the imine into a ketone. libretexts.orgmasterorganicchemistry.com This two-step process is a valuable method for creating ketones with a new carbon-carbon bond. libretexts.orgorganicchemistrytutor.com

Mechanism Overview:

Nucleophilic Addition: The isobutyl group of the Grignard reagent adds to the nitrile carbon, forming an imine anion intermediate. libretexts.org

Hydrolysis: Aqueous acid is added to hydrolyze the imine intermediate, yielding the final ketone product. jove.commasterorganicchemistry.com

Coupling Reactions

Beyond simple additions, isobutylmagnesium chloride is a key reagent in more complex carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals. These coupling reactions significantly expand the synthetic utility of this Grignard reagent.

As a potent source of a nucleophilic alkyl group, isobutylmagnesium chloride reacts with a variety of electrophiles to form new carbon-carbon bonds. While its reactions with carbonyls and nitriles are classic examples, its utility extends to reactions with other electrophilic substrates, often facilitated by a catalyst. This includes coupling with organic halides, triflates, and other related compounds, which typically require transition metal catalysis to proceed efficiently. acs.orgnobelprize.org

Transition metal-catalyzed cross-coupling reactions represent a powerful application of isobutylmagnesium chloride for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. Catalysts based on palladium, nickel, and iron are commonly employed. nobelprize.orgresearchgate.net

Palladium-catalyzed reactions: Palladium complexes are highly effective catalysts for coupling Grignard reagents with aryl, vinyl, or alkyl halides and triflates (a variant of the Kumada coupling). organic-chemistry.orgnih.gov These reactions are valued for their high efficiency and broad functional group tolerance. nih.gov

Nickel-catalyzed reactions: Nickel catalysts offer a more cost-effective alternative to palladium and are highly effective for coupling alkyl Grignards with various organic halides. acs.orgrsc.orgsemanticscholar.org Nickel catalysis has proven particularly useful for reactions involving less reactive electrophiles like aryl chlorides and for forming sterically hindered C-C bonds. acs.orgnih.govnih.gov

Iron-catalyzed reactions: Iron catalysts are an even more economical and environmentally benign option. researchgate.netnii.ac.jp Iron-catalyzed cross-coupling reactions have been developed for a range of substrates, including aryl chlorides, tosylates, and triflates, with alkyl Grignard reagents. researchgate.netmdpi.com These reactions often proceed via different mechanistic pathways than their palladium and nickel counterparts, sometimes involving radical intermediates. researchgate.net

Catalyst MetalTypical ElectrophilesKey Advantages
Palladium (Pd)Aryl/Vinyl Bromides, Iodides, TriflatesHigh efficiency, broad substrate scope, excellent functional group tolerance. nih.gov
Nickel (Ni)Aryl/Vinyl Chlorides, Bromides, EthersCost-effective, high reactivity, effective for challenging substrates. acs.orgacs.orgnih.gov
Iron (Fe)Aryl Chlorides, Tosylates, Alkenyl HalidesLow cost, environmentally friendly, unique reactivity patterns. mdpi.comnih.govnih.gov

Steric Effects: Large, bulky ligands, such as dialkylbiarylphosphines (e.g., SPhos) or certain N-heterocyclic carbenes (NHCs), often accelerate the reductive elimination step, which is the final product-forming step in the catalytic cycle. nih.govacs.orgnih.gov This can increase reaction rates and prevent side reactions. The steric hindrance of these ligands is often quantified by the Tolman cone angle. acs.org

Electronic Effects: Electron-rich ligands can increase the electron density on the metal center, which facilitates the initial oxidative addition step, particularly with less reactive electrophiles like aryl chlorides. nih.gov

Bite Angle: For bidentate ligands (e.g., dppe, dppp), the natural bite angle—the angle formed by the ligand's two coordinating atoms and the metal center—can significantly impact catalytic activity. rsc.org An optimal bite angle can stabilize the catalytic species and promote efficient reductive elimination. For instance, in certain iron-catalyzed couplings, ligands with wider bite angles like dppp (B1165662) have shown superior performance compared to those with smaller angles like dppe.

The interplay of these effects allows for fine-tuning of the catalyst's performance for a specific transformation, enabling high yields and selectivities even with challenging substrates. acs.orgnih.gov

Ligand TypeKey FeatureImpact on Cross-Coupling
Bulky Monodentate Phosphines (e.g., SPhos, tBu₃P)Large Cone Angle (Steric Bulk)Promotes reductive elimination, enhances catalyst stability, allows for coupling of hindered substrates. nih.gov
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr)Strong σ-donorsForms stable metal complexes, effective in Ni- and Fe-catalyzed reactions. nih.govrsc.org
Bidentate Phosphines (e.g., dppe, dppp, Xantphos)Defined Bite AngleInfluences geometry of catalytic intermediates, affecting stability and reaction rates. rsc.org

Cross-Coupling Reactions (e.g., Pd-catalyzed, Ni-catalyzed, Fe-catalyzed)

Mechanistic Pathways in Catalytic Cross-Coupling

Catalytic cross-coupling reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds. Isobutylmagnesium chloride serves as a key nucleophilic partner in many of these transformations, particularly those catalyzed by transition metals like palladium and nickel. nih.govwiley-vch.de The generally accepted mechanism for these reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

The cycle begins with the oxidative addition of an organic halide (Ar-X or R-X) to a low-valent transition metal catalyst, typically a Pd(0) or Ni(0) complex. wiley-vch.de This step forms a new organometallic intermediate where the metal has been oxidized (e.g., to Pd(II)). The next crucial step is transmetalation, where the isobutyl group from isobutylmagnesium chloride is transferred to the metal center, displacing the halide and forming a diorganometal complex. nih.gov The final step, reductive elimination, involves the formation of a new carbon-carbon bond between the two organic groups attached to the metal center, yielding the final product and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. nih.gov

While palladium is common, iron salts have also been used to catalyze the cross-coupling of Grignard reagents with alkenyl halides. nih.gov Nickel-based catalysts are particularly effective for coupling reactions involving secondary alkyl halides and can proceed through radical pathways. nih.gov In these mechanisms, isobutylmagnesium chloride functions as the indispensable transmetalating agent, delivering the isobutyl nucleophile to the catalytic center.

Table 1: Mechanistic Steps in Catalytic Cross-Coupling
StepDescriptionRole of Isobutylmagnesium Chloride
Oxidative AdditionThe organic halide (R-X) adds to the low-valent metal catalyst (M), forming an R-M-X intermediate.Not directly involved.
TransmetalationThe organic group from the Grignard reagent exchanges with the halide on the metal center.Acts as the nucleophilic transmetalating agent, transferring the isobutyl group to the catalyst.
Reductive EliminationThe two organic groups on the metal center couple, forming the final product and regenerating the catalyst.The transferred isobutyl group forms a new C-C bond with the other organic partner.

Transmetalation Reactions (e.g., with tin halides)

Transmetalation is a core process in organometallic chemistry where an organic group is transferred from one metal to another. Isobutylmagnesium chloride readily undergoes such reactions, serving as a precursor for the synthesis of other organometallic compounds. This is particularly useful for creating reagents with different reactivity profiles or functional group tolerances.

A prominent example is the reaction with tin halides. When isobutylmagnesium chloride is reacted with an organotin halide, such as tributyltin chloride, a transmetalation event occurs. The isobutyl group is transferred from the magnesium atom to the tin atom, resulting in the formation of isobutyltributyltin and magnesium chloride. This type of reaction allows for the synthesis of a wide array of organotin compounds. researchgate.net

The utility of transmetalation extends beyond tin. Isobutylmagnesium chloride can be used to prepare other Grignard reagents through a process known as halogen-magnesium exchange. wikipedia.orgharvard.edu For instance, reacting isobutylmagnesium chloride with a less reactive organic halide, such as an aryl bromide, can lead to the formation of the corresponding arylmagnesium chloride and isobutyl bromide. wikipedia.orgresearchgate.net This equilibrium-driven process is particularly effective when the newly formed Grignard reagent is more stable than the starting one. The addition of lithium chloride can accelerate these exchange reactions, forming so-called "Turbo-Grignard" reagents with enhanced reactivity. wikipedia.orgresearchgate.net

Table 2: Examples of Transmetalation Reactions
Grignard ReagentSubstrateProductReaction Type
Isobutylmagnesium ChlorideTributyltin ChlorideIsobutyltributyltinMg-to-Sn Transmetalation
Isopropylmagnesium ChlorideBromo-3,5-bis(trifluoromethyl)benzene(3,5-bis(trifluoromethyl)phenyl)magnesium BromideHalogen-Magnesium Exchange
Isopropylmagnesium ChloridePhosphorus Trichloride (PCl3)ChlorodiisopropylphosphineMg-to-P Transmetalation

Chemoselectivity and Stereoselectivity in Reactions

Selective Acylation Reactions to Ketones

The reaction of isobutylmagnesium chloride with acylating agents like esters or acid chlorides is a common method for ketone synthesis. However, a significant challenge in these reactions is achieving chemoselectivity. The primary issue is that the ketone product is itself susceptible to nucleophilic attack by another molecule of the Grignard reagent, leading to the formation of a tertiary alcohol as an undesired byproduct. sci-hub.se

To favor the formation of the ketone, the reaction must be carefully controlled. The key is to manage the stability of the initial tetrahedral intermediate, a magnesiated hemiacetal, that forms upon the addition of the Grignard reagent to the carbonyl group of the ester. sci-hub.se If this intermediate collapses to the ketone while a significant amount of the Grignard reagent is still present, the over-addition reaction will occur.

Modern techniques have been developed to circumvent this problem. Performing the reaction at very low temperatures can stabilize the tetrahedral intermediate, allowing for the quenching of the reaction before significant ketone formation and subsequent over-addition can occur. An increasingly popular and effective method is the use of continuous flow reactors. sci-hub.senih.gov This technology allows for precise control over reaction times and temperatures, enabling the generation and immediate consumption of the intermediate in a controlled manner, thus preventing the secondary reaction and affording high yields of the desired ketone. sci-hub.senih.gov

Table 3: Controlling Selectivity in Acylation Reactions
MethodPrincipleOutcome
Low Temperature (Batch)Stabilizes the tetrahedral hemiacetal intermediate, slowing its collapse to the ketone.Improved ketone yield, but requires cryogenic conditions.
Continuous FlowAllows for short residence times and precise temperature control, preventing the ketone from reacting further with the Grignard reagent. sci-hub.senih.govHigh yields of ketone at more convenient temperatures. sci-hub.senih.gov

Asymmetric Induction in Chiral Environments

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over another during a reaction, influenced by a chiral feature in the substrate, reagent, or environment. wikipedia.orgmsu.edu When isobutylmagnesium chloride reacts with a prochiral substrate, such as a ketone with two different substituents, in a chiral environment, it can lead to the formation of an excess of one enantiomeric alcohol product. wmich.edu

This phenomenon arises because the chiral environment causes the transition states leading to the two different enantiomers to be diastereomeric. wmich.edu Diastereomers have different energies, and therefore, the reaction pathway with the lower activation energy will be favored, resulting in the preferential formation of one product enantiomer. wmich.edu The chiral influence can be an integral part of the substrate (internal induction), come from a detachable chiral auxiliary (relayed induction), or be provided by a chiral solvent or catalyst (external induction). wikipedia.org

For example, the reduction of a ketone by isobutylmagnesium chloride (which acts as a hydride source in this context) in a chiral solvent like (+)-2-methyltetrahydrofuran demonstrates external asymmetric induction. wmich.edu The chiral solvent molecules coordinate with the magnesium atom of the Grignard reagent, creating a chiral environment around the reactive species. This chiral complex then preferentially attacks one of the two prochiral faces (designated re or si) of the ketone's carbonyl group, leading to an optically active product. msu.eduwmich.edu The degree of enantiomeric excess depends on the energy difference between the diastereomeric transition states. wmich.edu

Hydromagnesiation Reactions

Hydromagnesiation is a reaction involving the addition of a magnesium-hydride bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne. Isobutylmagnesium chloride, which possesses β-hydrogens (hydrogens on the carbon atom beta to the magnesium-bearing carbon), can serve as a precursor to a reactive magnesium hydride species in the presence of a suitable transition metal catalyst. nih.gov

The mechanism typically involves the formation of an isobutyl-metal intermediate, which then undergoes β-hydride elimination. This process releases isobutylene (B52900) and generates a metal-hydride species (H-M). This transient hydride then adds across the C-C multiple bond of the substrate in a process called hydrometallation. Subsequent transmetalation with another molecule of isobutylmagnesium chloride regenerates the isobutyl-metal intermediate and yields the final alkyl- or alkenylmagnesium product, which can then be trapped with various electrophiles. nih.gov

Catalysts such as titanocene (B72419) dichloride (Cp₂TiCl₂) and other titanium compounds are commonly used to facilitate this transformation. nih.gov The reaction is often stereoselective, with syn-hydromagnesiation typically observed. nih.gov Iron-catalyzed hydromagnesiation of olefins has also been developed as a complementary method. researchgate.net This process provides a powerful route to functionalize unsaturated molecules by converting them into new organomagnesium reagents. nih.govresearchgate.net

Table 4: Key Steps in Catalytic Hydromagnesiation
StepDescription
Catalyst ActivationIsobutylmagnesium chloride reacts with the transition metal precatalyst (e.g., Cp₂TiCl₂).
β-Hydride EliminationThe resulting isobutyl-titanium intermediate eliminates isobutylene to form a titanium-hydride species. nih.gov
HydrometallationThe titanium-hydride adds across the alkyne or alkene substrate (syn-addition is common). nih.gov
TransmetalationThe resulting alkyl/alkenyl-titanium species reacts with isobutylmagnesium chloride to give the final organomagnesium product and regenerate the active catalyst.

Theoretical and Computational Studies of Isobutylmagnesium Chloride

Quantum Mechanical Investigations of Reactivity and Mechanism

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and reactivity of isobutylmagnesium chloride. These investigations provide a molecular-level picture of bond characteristics, reaction pathways, and the factors governing reactivity.

A key area of focus has been the nature of the magnesium-carbon (Mg-C) and magnesium-chlorine (Mg-Cl) bonds, as their properties are central to the reagent's reactivity. gmu.edu Computational studies, often employing Density Functional Theory (DFT), have been used to model these bonds and predict how they change under various conditions. For instance, in studies of related Grignard reagents, it has been shown that the addition of salts like lithium chloride (LiCl) can significantly alter the Mg-Cl bond. gmu.edu This leads to the formation of "turbo" Grignard reagents, which exhibit enhanced reactivity. gmu.edu

Computational models indicate that the addition of LiCl causes an increase in the Mg-Cl bond length and a decrease in the bond order, while the Mg-C bond remains largely unaffected. gmu.edu This weakening of the Mg-Cl bond is hypothesized to be a primary factor in creating the proper conditions for halogen-magnesium exchange reactions. gmu.edu These QM investigations suggest that a longer Mg-Cl bond distance is a key predictor for enhanced exchange reactivity. gmu.edu Furthermore, these studies predict that attaching electron-withdrawing groups near the Mg-C bond makes the Grignard reagent less suitable for exchange reactions. gmu.edu

Below is a data table summarizing the conceptual findings from computational studies on the effect of additives on Grignard reagent bond characteristics.

Reagent TypeAdditiveEffect on Mg-Cl Bond LengthEffect on Mg-Cl Bond OrderEffect on Mg-C Bond Length
Standard GrignardNoneBaselineBaselineBaseline
"Turbo" GrignardLiClIncreasedDecreasedLittle to no variation

Modeling of Solvation Effects on Grignard Reagents

The solvent is known to play a critical role in the structure and reactivity of Grignard reagents. Computational modeling is essential for understanding these solvation effects, as the reagent exists in a dynamic equilibrium with various solvated species in solutions like diethyl ether or tetrahydrofuran (B95107) (THF).

Two primary approaches are used to model solvation: implicit and explicit solvent models. pitt.edu

Implicit Models : These models, such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. github.io They are computationally efficient but may not capture the specific, discrete interactions between the solvent and the solute. pitt.eduresearchgate.net

Explicit Models : These models include individual solvent molecules in the calculation. pitt.edu While computationally more expensive, this approach allows for a more rigorous and accurate depiction of the solvation shell, which is often crucial for correctly modeling reaction mechanisms. pitt.edu

Studies have shown that for charged species like those involved in Grignard reagent equilibria, implicit models alone are often insufficient to accurately describe the system. pitt.edu A reliable treatment requires the inclusion of the inner solvation shell explicitly. pitt.edu

DFT calculations on magnesium-chloride species in THF have provided detailed insights into the specific solvated structures that are likely to exist. usu.edu These models show the stepwise solvation of species like magnesium chloride (MgCl₂), leading to thermodynamically favorable tetrahedral or trigonal bipyramidal geometries as THF molecules coordinate to the magnesium center. usu.edu For example, species such as e,e-cis-tbp-MgCl₂(THF)₃ have been identified as dominant mononuclear forms in solution. usu.edu

Model TypeDescriptionComputational CostKey Advantage
Implicit Solvation Treats solvent as a continuous dielectric medium (e.g., COSMO, SMD, Generalized Born). github.ioresearchgate.netLowHigh efficiency, good for initial screening.
Explicit Solvation Includes individual solvent molecules in the simulation. pitt.eduHighAccurately models specific solute-solvent interactions and the immediate solvation shell. pitt.edu

Computational Insights into Transition States and Intermediates

Understanding a chemical reaction requires characterizing its transition states—the high-energy, fleeting structures that represent the point of no return between reactants and products—and any intermediates formed along the reaction pathway. mit.edu Computational chemistry is uniquely suited for this task, as these species are extremely difficult to isolate and study experimentally. mit.edu

For reactions involving magnesium compounds, computational studies have successfully identified various intermediate species. In solutions containing magnesium and chloride ions, quantum-chemical calculations have shown that intermediate aggregates such as MgCl⁺, MgCl₂, and Mg₂Cl₃⁺ are formed in the initial stages of ion association. nih.gov

More complex computations focusing on Grignard electrolytes in THF have revealed that the active species involved in reactions may not be simple mononuclear molecules. usu.edu Instead, dinuclear species, such as [(μ-Cl)₃Mg₂(THF)₆]⁺, are often calculated to be the most dominant and thermodynamically stable forms in solution. usu.edu The identification of this dinuclear complex as the primary active species provides crucial insight into the mechanism of magnesium deposition and other reactions. usu.edu

Modern approaches are also leveraging machine learning to accelerate the discovery of transition state structures. mit.edu While traditional quantum chemistry methods like DFT can be very time-consuming for this purpose, new machine learning models can predict these structures in seconds, potentially revolutionizing the design of new catalysts and reaction pathways. mit.edu

Species TypeComputationally Identified ExamplesSolvent SystemPredicted Role
Mononuclear Intermediates MgCl⁺, MgCl₂DimethoxyethaneInitial ion association species. nih.gov
e,e-cis-tbp-MgCl₂(THF)₃TetrahydrofuranDominant mononuclear species. usu.edu
[MgCl(THF)₅]⁺TetrahydrofuranDominant mononuclear species. usu.edu
Dinuclear Intermediates Mg₂Cl₃⁺DimethoxyethaneIntermediate in aggregate formation. nih.gov
[(μ-Cl)₃Mg₂(THF)₆]⁺TetrahydrofuranPrimary active species in solution. usu.edu

Prediction of Novel Reactivities and Selectivities

Beyond explaining known chemical phenomena, a major goal of computational chemistry is to predict new reactions and control selectivity. By modeling how changes in substrate, reagent, or conditions affect reaction outcomes, researchers can guide experimental efforts toward discovering novel chemical transformations.

Machine learning and deep learning models are emerging as powerful tools for reaction prediction. nih.gov While these models have shown compelling performance, they can struggle with predicting outcomes for reactions that differ from their training data. For example, some models accurately predict single additions of Grignard reagents to esters but fail to predict the common double-addition reaction. nih.gov This highlights that while the models may contain the necessary "latent chemical knowledge," they need refinement to generalize to novel or more complex reaction patterns. nih.gov

Computational studies can also guide the design of new reagents with tailored reactivity. As noted previously, QM calculations predicted that the reactivity of Grignard reagents in exchange reactions is highly dependent on the Mg-Cl bond length. gmu.edu Based on these findings, researchers can computationally screen different additives or modifications to the Grignard reagent to design "turbo" systems with enhanced reactivity for specific applications, such as enabling exchanges with a wider range of alkyl halides. gmu.edu This predictive capability allows for the rational design of experiments to test novel reagent systems. gmu.edu

Advanced Analytical Techniques for Organomagnesium Chemistry

Spectroscopic Methods for Mechanistic Elucidation (e.g., in situ FTIR, Raman)

In situ spectroscopic techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for the real-time monitoring of chemical reactions involving Grignard reagents. These non-invasive methods allow for the tracking of reactants, intermediates, and products as a function of time, providing valuable kinetic and mechanistic data without altering the reaction conditions. youtube.com

In situ FTIR Spectroscopy: This technique is particularly useful for monitoring changes in functional groups during a reaction. For instance, in the reaction of tert-butylmagnesium chloride with a carbonyl compound, in situ FTIR can track the disappearance of the C=O stretching band of the starting material and the appearance of new bands corresponding to the formation of the magnesium alkoxide intermediate. The data collected can be used to generate concentration profiles over time, from which reaction kinetics can be derived. While specific studies detailing the in situ FTIR analysis of tert-butylmagnesium chloride are not extensively available, the principles are broadly applicable from studies on other Grignard reagents. mt.com

Raman Spectroscopy: Raman spectroscopy offers a complementary vibrational spectroscopy technique that is particularly well-suited for studying organometallic species in non-polar solvents. It can be used to monitor the formation and consumption of the Grignard reagent itself by observing the characteristic C-Mg bond vibrations. The air and moisture sensitivity of Grignard reagents presents a challenge for many analytical methods, but Raman spectroscopy, when coupled with an in situ probe, can effectively monitor reactions in real-time. acs.org For example, in a transmetalation reaction involving tert-butylmagnesium chloride, Raman spectroscopy could elucidate the mechanism and detect the formation of the new organometallic product in real time. acs.org

A key advantage of these in situ methods is their ability to identify and characterize transient intermediates that may not be detectable by traditional offline analysis. This information is crucial for a comprehensive understanding of the reaction mechanism.

Mass Spectrometry for Structural and Mechanistic Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of chemical compounds. For highly reactive and thermally labile species like Grignard reagents, specialized ionization techniques are required.

Cold-Spray Ionization Mass Spectrometry (CSI-MS): Conventional electrospray ionization (ESI) can cause the decomposition of unstable compounds. Cold-spray ionization (CSI), a variant of ESI that operates at low temperatures (e.g., -80 to 10 °C), is particularly well-suited for the analysis of labile species like tert-butylmagnesium chloride. nih.gov CSI-MS allows for the direct analysis of the Grignard reagent from its solution in tetrahydrofuran (B95107) (THF), providing insight into the complex solution-state structures. nih.govresearchgate.net Investigations using CSI-MS have been instrumental in understanding the Schlenk equilibrium, which describes the equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). nih.gov

Research using CSI-MS has helped to identify key structural species present in THF solutions of Grignard reagents. nih.govresearchgate.net While a detailed mass spectrum of tert-butylmagnesium chloride is not readily published, the types of species that could be identified are based on aggregates of the Grignard reagent, solvent molecules, and components of the Schlenk equilibrium.

Observed Species TypeGeneral FormulaSignificance
Monomeric Species[(t-Bu)Mg(THF)n]+, [(t-Bu)MgCl₂(THF)n]⁻Represents the fundamental solvated Grignard reagent and related ions.
Dimeric Species[(t-Bu)₂Mg₂Cl(THF)n]+, [(t-Bu)Mg₂Cl₃(THF)n]Indicates the aggregation of Grignard reagents in solution.
Schlenk Equilibrium Species[Mg₂(t-Bu)₃(THF)n]+, [MgCl(THF)n]+Provides evidence for the presence and nature of species involved in the Schlenk equilibrium.

Nuclear Magnetic Resonance (NMR) for Structural Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic and organometallic compounds in solution. Both ¹H and ¹³C NMR are routinely used to characterize tert-butylmagnesium chloride and to monitor its reactions.

Structural Analysis: The ¹H NMR spectrum of tert-butylmagnesium chloride in a deuterated solvent like THF-d₈ would show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shift of this peak provides information about the electronic environment of the protons. Similarly, the ¹³C NMR spectrum would show two distinct signals for the quaternary and methyl carbons of the tert-butyl group. These spectra confirm the presence of the tert-butyl moiety attached to the magnesium atom. researcher.life

NucleusFunctional GroupExpected Chemical Shift Range (ppm)Multiplicity
¹H-C(CH₃)₃0.8 - 1.2Singlet
¹³C-C(CH₃)₃~25Quartet (in proton-coupled spectrum)
¹³C-C(CH₃)₃~30Singlet (in proton-decoupled spectrum)

Note: Expected chemical shifts are approximate and can vary based on solvent and concentration.

Reaction Monitoring: NMR is also an excellent tool for monitoring the progress of reactions involving tert-butylmagnesium chloride. pharmtech.com By acquiring spectra at different time points, the consumption of the Grignard reagent and the formation of products can be quantified. This allows for the determination of reaction kinetics and the identification of intermediates. nih.govresearchgate.net For example, in the reaction with an ester, one could monitor the disappearance of the tert-butyl signal of the Grignard reagent and the appearance of a new tert-butyl signal corresponding to the tertiary alcohol product.

Chromatographic Techniques for Purity and Product Analysis (e.g., GC, GC-MS)

Chromatographic techniques are fundamental for separating and analyzing mixtures, assessing the purity of compounds, and identifying reaction products.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Due to the highly reactive and non-volatile nature of Grignard reagents, direct analysis by GC is not feasible. However, GC and GC-MS are invaluable for analyzing the products of reactions involving tert-butylmagnesium chloride. After a reaction is complete and has been quenched (e.g., with an aqueous workup), the organic products can be extracted and analyzed by GC to determine their purity and to quantify the yield. The coupling of GC with a mass spectrometer (GC-MS) allows for the identification of these products by comparing their mass spectra to libraries of known compounds. acs.org

These techniques are also crucial for analyzing the purity of the starting materials used to prepare the Grignard reagent, such as the tert-butyl chloride. Impurities in the alkyl halide can lead to the formation of undesired byproducts. For instance, the presence of other alkyl halides could result in a mixture of Grignard reagents. Furthermore, GC analysis can be used to detect and quantify byproducts of the Grignard reaction, such as Wurtz coupling products. researchgate.net

While direct purity analysis of tert-butylmagnesium chloride is challenging with chromatography, its concentration is typically determined by titration methods before use.

Applications of Isobutylmagnesium Chloride in Advanced Chemical Synthesis

Role in the Synthesis of Complex Organic Molecules

As a Grignard reagent, isobutylmagnesium chloride is fundamentally important for the formation of carbon-carbon bonds, which is a cornerstone of organic synthesis. researchgate.net Its primary role is to act as a potent nucleophile, delivering an isobutyl carbanion equivalent to various electrophilic functional groups. This reactivity is harnessed in numerous transformations, including additions to carbonyls (aldehydes, ketones, esters) and participation in metal-catalyzed cross-coupling reactions.

In cross-coupling reactions, which are powerful methods for constructing C-C bonds, isobutylmagnesium chloride can be coupled with organic halides or triflates in the presence of a transition metal catalyst, typically based on palladium or iron. These reactions enable the assembly of complex molecular architectures from simpler, readily available building blocks. The isobutyl group can be incorporated into a target molecule, or the Grignard reagent can be used to generate a more complex organometallic intermediate in situ. The high reactivity and selectivity of isobutylmagnesium chloride make it a valuable reagent in the multi-step synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. guidechem.com

Table 1: Selected Applications in Complex Molecule Synthesis

Reaction Type Electrophile Catalyst (Example) Product Type
Grignard Addition Aldehyde/Ketone None Secondary/Tertiary Alcohol
Cross-Coupling Aryl Halide Palladium or Iron complex Alkyl-Aryl Compound
Conjugate Addition α,β-Unsaturated Carbonyl Copper salts 1,4-Adduct

Precursor in the Development of New Organometallic Species

Isobutylmagnesium chloride is not only used for its own reactivity but also serves as a key starting material for the generation of other, often more complex or functionalized, organometallic species through transmetalation. This process involves the transfer of the organic group from magnesium to another metal, such as zinc, copper, or boron.

A significant application is in the preparation of functionalized organozinc or magnesium reagents. For instance, related alkylmagnesium reagents like isopropylmagnesium chloride (often in a complex with lithium chloride, known as a "turbo-Grignard") are used to perform halogen-magnesium exchange reactions on functionalized aryl or heteroaryl bromides. nih.govnih.gov This method allows for the creation of new Grignard reagents that contain sensitive functional groups like esters or nitriles, which would not be compatible with the direct formation from magnesium metal. nih.gov The resulting polyfunctional organometallics are powerful intermediates for subsequent synthetic transformations. nih.govnih.govrsc.orgbeilstein-journals.org This strategy significantly broadens the scope of molecules that can be synthesized using organometallic chemistry.

Table 2: Transmetalation Reactions Using Alkylmagnesium Reagents

Starting Reagent Transmetalating Agent New Organometallic Species Key Advantage
Isobutylmagnesium chloride ZnCl₂ Isobutylzinc chloride Modified reactivity and functional group tolerance
Isopropylmagnesium chloride·LiCl Functionalized Aryl Bromide Functionalized Arylmagnesium chloride·LiCl Access to Grignard reagents with sensitive groups nih.govnih.gov
Isobutylmagnesium chloride CuCN·2LiCl Isobutylcyanocuprate Used for conjugate addition reactions

Utilization in Polymer Chemistry and Materials Science

The influence of isobutylmagnesium chloride extends into the realm of polymer chemistry, primarily through its role in the preparation of Ziegler-Natta catalysts. These catalysts are of immense industrial importance for the polymerization of olefins like ethylene (B1197577) and propylene. Magnesium alkyls, such as butylmagnesium compounds, are used as precursors to generate highly active magnesium chloride (MgCl₂) supports. mdpi.comresearchgate.net This high-surface-area MgCl₂ serves as a robust support for titanium tetrachloride (TiCl₄), forming the active catalytic sites for polymerization. mdpi.comije.ir The properties of the final polymer, such as molecular weight and stereoregularity, are heavily influenced by the nature of the catalyst support. researchgate.netsemanticscholar.org

Additionally, organomagnesium compounds are precursors for catalysts used in ring-opening polymerization (ROP). Magnesium-based complexes are effective initiators for the ROP of cyclic monomers such as lactide, epoxides, and cyclic anhydrides to produce biodegradable polyesters and other specialty polymers. rsc.orgmdpi.comrsc.org While not always directly synthesized from isobutylmagnesium chloride, the fundamental chemistry of magnesium alkoxides and other derivatives, which can be accessed from Grignard reagents, is central to these polymerization processes.

Sustainable and Green Chemistry Applications

In line with the principles of green chemistry, significant research has focused on improving the environmental sustainability of processes involving Grignard reagents like isobutylmagnesium chloride. umb.edu A primary area of focus is the replacement of traditional ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF). pearson.comquora.com These solvents pose safety risks and are often difficult to remove from water during work-up. rsc.org

Studies have shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources like corn cobs, is an excellent alternative. researchgate.netrsc.orgrsc.org In many cases, 2-MeTHF provides equal or superior performance, leading to higher reaction yields, reduced formation of by-products (e.g., Wurtz coupling), and easier aqueous work-up due to its lower water solubility. rsc.orgrsc.org The selection of greener solvents is a critical step in reducing the Process Mass Intensity (PMI), a key green metric that quantifies the total mass of materials used to produce a certain mass of product. acsgcipr.orgmdpi.com

Other emerging green techniques aim to reduce solvent use altogether. Mechanochemical methods, where reactions are induced by milling or grinding, have been successfully applied to the synthesis of Grignard reagents with minimal solvent, representing a significant step towards more sustainable organometallic chemistry. soton.ac.uk Furthermore, the development of aqueous, zinc-mediated Barbier-type reactions offers a safer alternative to traditional anhydrous Grignard reactions for certain applications. beyondbenign.org

Table 3: Comparison of Solvents for Grignard Reactions

Solvent Source Key Advantages Key Disadvantages
Diethyl Ether (Et₂O) Petrochemical Well-established, effective High volatility, peroxide formation risk
Tetrahydrofuran (THF) Petrochemical Higher boiling point than Et₂O, good solvating power Miscible with water (difficult work-up), peroxide formation
2-Methyltetrahydrofuran (2-MeTHF) Renewable/Petrochemical Bio-derived potential, low water solubility, reduced by-products rsc.orgrsc.org Higher cost currently
Cyclopentyl methyl ether (CPME) Petrochemical High boiling point, resistant to peroxide formation, azeotropic drying rsc.orgrsc.org Generally lower performance than 2-MeTHF rsc.org

Environmental Considerations and Academic Research on Organomagnesium Compounds

Environmental Fate and Transformation of Organometallic Species

Organometallic compounds, characterized by a direct metal-to-carbon bond, can enter the environment through both natural and anthropogenic pathways. researchgate.nettaylorfrancis.com Their environmental fate and transformation are governed by complex biogeochemical cycles that influence their behavior, transport, and toxicity. solubilityofthings.come-bookshelf.de The stability and reactivity of these compounds are crucial determinants of their persistence and interaction with environmental compartments such as soil, water, and air. researchgate.net

Once released, the fate of organometallic species is influenced by several factors:

Solubility: Highly soluble compounds can more readily contaminate water sources, whereas those with lower solubility may accumulate in sediments. solubilityofthings.com

Environmental Conditions: Factors such as pH, temperature, and the presence of microorganisms can lead to the degradation or transformation of organometallic compounds. solubilityofthings.com

Chemical Reactions: Many organometallics undergo reactions such as oxidation, hydrolysis, and photolysis in the environment. e-bookshelf.de For instance, Grignard reagents like tert-butylmagnesium chloride are highly reactive with water. fishersci.comchemicalbook.com Upon contact with moisture, they rapidly hydrolyze, breaking the magnesium-carbon bond to form magnesium salts and the corresponding hydrocarbon, in this case, isobutane. orgsyn.orgnih.gov This rapid decomposition means the primary organometallic compound is unlikely to persist in aqueous environments.

The transformation of organometallic compounds can also be biologically mediated. Microbes, including bacteria and fungi, possess enzymatic capabilities to transform these compounds. solubilityofthings.com A key process is biomethylation, where microorganisms add methyl groups to inorganic metals, often increasing their mobility and potential for bioaccumulation. nih.gov While well-studied for elements like mercury and arsenic, the specific biomethylation pathways for magnesium are less documented in an environmental context. e-bookshelf.denih.gov The degradation products of organometallic compounds can also interact with the environment. For example, the hydrolysis of tert-butylmagnesium chloride yields magnesium hydroxide (B78521) and isobutane, which have their own environmental profiles.

Table 1. Factors Influencing the Environmental Fate of Organometallic Compounds
FactorDescriptionExample Relevance to tert-butylmagnesium chloride
Chemical Reactivity The inherent tendency of the compound to undergo chemical reactions like hydrolysis, oxidation, or photolysis. e-bookshelf.deExtremely high reactivity with water leads to rapid hydrolysis, preventing persistence of the original compound. fishersci.comresearchgate.net
Solubility The ability of the compound to dissolve in a solvent, such as water. This affects its mobility in the environment. solubilityofthings.comWhile the parent compound is typically used in ether or THF, its immediate reaction with water makes its aqueous solubility a transient property. fishersci.comchemicalbook.com
Biotic Transformation Degradation or conversion by living organisms, primarily microorganisms. solubilityofthings.comnih.govThe rapid abiotic hydrolysis likely precedes any significant microbial interaction with the parent compound.
Environmental Conditions Parameters like pH, temperature, and redox potential that can influence the rate and pathway of transformation. solubilityofthings.comThe presence of any protic source (like water) is the dominant condition controlling its immediate fate. fishersci.com

Analytical Methods for Environmental Monitoring of Organometallic Compounds

Effective environmental monitoring of organometallic compounds requires sophisticated analytical techniques capable of detecting and quantifying these species at often very low concentrations. astm.org The process, known as chemical speciation, is crucial because the toxicity and environmental mobility of an element can vary dramatically depending on its chemical form. e-bookshelf.denih.gov

Research in this area focuses on hyphenated techniques, which combine a separation method with a sensitive detection method. nih.gov

Separation Techniques: Chromatography is the most common approach for separating different organometallic species from a complex environmental matrix. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for this purpose. nih.govrsc.org

Detection Techniques: Following separation, element-specific detectors are employed for identification and quantification. Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful tool that offers very low detection limits and isotopic information. nih.govrsc.org Other detectors include atomic absorption spectrometry (AAS) and atomic fluorescence spectrometry (AFS). nih.gov

For air-sensitive or highly reactive compounds like organomagnesium reagents, sample preparation and analysis present significant challenges. researchgate.net Analysis would typically focus on the degradation products rather than the parent compound in environmental samples. researchgate.net Advanced mass spectrometry (MS) techniques, particularly with soft ionization methods like electrospray ionization (ESI), are valuable for characterizing the structure of organometallic compounds in research settings. upce.cz Other key analytical tools in organometallic research include Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy, which provide detailed structural information. libretexts.orgmt.combruker.com

Table 2. Research Techniques for Environmental Analysis of Organometallic Compounds
TechniquePrincipleApplication in Environmental Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning behavior, followed by detection based on mass-to-charge ratio. nih.govUsed for the speciation of volatile or derivatized organometallic compounds (e.g., organotin, organolead). researchgate.net
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) Separates non-volatile compounds in a liquid phase, with the eluent being introduced into an ICP-MS for highly sensitive, element-specific detection. nih.govrsc.orgA primary tool for the speciation of a wide range of organometallic compounds in aqueous samples, including species of arsenic and mercury. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the structure and chemical environment of atoms within a molecule. libretexts.orgbruker.comPrimarily a research tool for structural elucidation of isolated organometallic compounds rather than direct environmental sample analysis. researchgate.net
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgbruker.comUsed in fundamental research to establish the definitive structure of new organometallic compounds. bruker.com

Research on Remediation Strategies for Organometallic Contamination

Remediation of environments contaminated with organometallic compounds and heavy metals is a significant area of research. researchgate.net Strategies aim to remove, immobilize, or transform contaminants into less harmful forms. nih.gov These methods can be broadly categorized as physical, chemical, and biological. researchgate.netfrontiersin.org

Bioremediation: This approach uses living organisms, such as microorganisms and plants, to clean up contaminated sites. nih.gov

Microbial Remediation: Certain microbes can degrade organic pollutants or transform heavy metals into less toxic states. nih.gov For example, some bacteria can reduce mercuric ions to less volatile elemental mercury. nih.gov

Phytoremediation: This technique employs plants to absorb, accumulate, and sometimes detoxify contaminants from soil and water. solubilityofthings.comnih.gov Different strategies exist, including phytoextraction (using plants to remove metals from soil) and phytostabilization (using plants to immobilize contaminants in the soil). nih.govyoutube.com

Chemical and Physical Remediation: These strategies involve techniques like chemical precipitation, ion exchange, adsorption on materials like activated carbon, and soil washing. nih.govfrontiersin.org Electrokinetic remediation, which uses an electric field to move contaminants through the soil, is another emerging technique. frontiersin.org

Given the rapid hydrolysis of tert-butylmagnesium chloride, remediation efforts would target the resulting inorganic magnesium salts and potential secondary impacts on soil or water pH, rather than the organometallic compound itself. fishersci.com Research in this context would focus on general strategies for managing metal-ion contamination and restoring soil health. youtube.com

Broader Academic Discourse on Organometallic Compounds in the Environment

The academic discourse surrounding organometallic compounds in the environment is multifaceted, encompassing their synthesis, application, and environmental impact. slideshare.net While some organometallics are significant environmental pollutants (e.g., organotin, organomercury), others, like Grignard reagents, are primarily discussed in the context of "green chemistry" and sustainable manufacturing. researchgate.netainvest.com

A major focus of current research is the development of more environmentally friendly synthetic processes that minimize waste and the use of hazardous solvents. cosmosmagazine.comsciencedaily.com The traditional production of Grignard reagents, for example, requires volatile and often hazardous organic solvents and must be performed under strict inert conditions. cosmosmagazine.com Recent academic research has explored solvent-free or reduced-solvent methods, such as ball-milling, to produce these crucial reagents more sustainably. cosmosmagazine.comhokudai.ac.jp This approach not only reduces hazardous waste but can also make the process less sensitive to air and water, lowering costs and complexity. sciencedaily.comhokudai.ac.jp

Future Directions in Research on Isobutylmagnesium Chloride

Development of Novel Synthetic Methodologies

Future research into isobutylmagnesium chloride is keenly focused on developing new and improved methods for its synthesis and utilization. A significant area of exploration involves moving beyond traditional ether-based solvents to enhance safety, sustainability, and reaction efficiency. Studies have shown the feasibility of preparing Grignard reagents in non-solvating hydrocarbon media such as toluene, xylenes, and even aliphatic hydrocarbons like methylcyclohexane. orgsyn.org These alternative solvents offer advantages in terms of reduced flammability and easier product separation.

Furthermore, investigations into activating agents that can facilitate the formation of isobutylmagnesium chloride are a promising avenue. The use of additives like aluminum isopropoxide has been shown to increase the yield of Grignard reagent formation. orgsyn.org Future work will likely focus on identifying more efficient and cost-effective activators, potentially including other metal alkoxides or catalytic amounts of transition metal complexes. The goal is to develop more robust and scalable synthetic protocols that are less sensitive to impurities and can proceed under milder conditions.

Another area of development is the exploration of flow chemistry for the synthesis of isobutylmagnesium chloride. Continuous flow reactors offer enhanced safety profiles for handling these reactive species, as well as precise control over reaction parameters, leading to higher purity and yields. Research in this domain will aim to design and optimize flow systems specifically for the production of isobutylmagnesium chloride, potentially integrating its formation with subsequent reaction steps in a continuous process.

Exploration of New Catalytic Applications

The catalytic potential of isobutylmagnesium chloride and its derivatives is a rapidly expanding field of research. A key area of interest is its role as a precursor in the preparation of advanced Ziegler-Natta catalysts for olefin polymerization. mdpi.com Magnesium alkyls, including isobutylmagnesium chloride, are used to generate highly active and water-free magnesium chloride supports, which are crucial for the performance of these industrial catalysts. mdpi.com Future research will likely focus on tailoring the properties of the magnesium chloride support by modifying the isobutylmagnesium chloride precursor, aiming to control the morphology and activity of the final catalyst for the production of specialized polyolefins. ippi.ac.ir

Moreover, the combination of isobutylmagnesium chloride with other metal salts to create highly active catalytic systems is a promising frontier. For instance, the addition of catalytic amounts of zinc chloride to Grignard reagents has been shown to significantly enhance their reactivity and selectivity in a variety of organic transformations, including cross-coupling reactions. nih.gov These mixed magnesium-zinc (B8626133) reagents, sometimes referred to as "turbo" Grignard reagents, are thought to involve the in-situ formation of highly reactive zincate species. nih.gov Future investigations will likely explore the full scope of these bimetallic systems, expanding their application to a wider range of substrates and reaction types, including asymmetric catalysis.

The development of novel magnesium-based catalysts for stereoselective synthesis is another exciting direction. Chiral ligands can be used in conjunction with magnesium compounds to create catalysts for enantioselective reactions. While this area is still developing, the low cost and low toxicity of magnesium make it an attractive metal for sustainable catalysis. Future work will focus on designing new chiral ligands that can effectively coordinate with magnesium to catalyze a broad spectrum of asymmetric transformations.

Advanced Mechanistic and Computational Studies

A deeper understanding of the fundamental reaction mechanisms of isobutylmagnesium chloride is crucial for its rational application in complex chemical syntheses. Advanced computational techniques, particularly Density Functional Theory (DFT), are becoming increasingly powerful tools for elucidating the intricate pathways of Grignard reactions. nih.govluisrdomingo.comnih.gov

Future computational studies will likely focus on several key areas. One is the detailed modeling of the Schlenk equilibrium for isobutylmagnesium chloride in various solvents to better predict the concentration of the active species. Another is the in-depth analysis of the transition states for its reactions with a variety of electrophiles, which can provide insights into the origins of selectivity. For example, DFT calculations can help to rationalize and predict the stereochemical outcome of reactions involving chiral substrates or catalysts.

Experimental mechanistic studies will also continue to play a vital role. Techniques such as in-situ spectroscopy (e.g., NMR and IR) can provide real-time information about the species present in a reacting mixture. Kinetic studies, under carefully controlled conditions, can help to determine the rate-limiting steps of complex reaction sequences. The combination of these experimental approaches with high-level computational modeling will provide a comprehensive picture of how isobutylmagnesium chloride behaves at the molecular level, enabling the design of more efficient and selective synthetic methods.

Computational MethodApplication in Isobutylmagnesium Chloride ResearchPotential Future Insights
Density Functional Theory (DFT) Elucidation of reaction pathways in cross-coupling reactions. nih.govPrediction of optimal reaction conditions and catalyst design.
Molecular Dynamics (MD) Simulation of solvation and aggregation of Grignard reagents.Understanding the role of solvent in reaction kinetics and selectivity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzyme-catalyzed reactions involving organomagnesium compounds.Design of artificial metalloenzymes for novel transformations.

Integration into Sustainable Chemical Processes and Materials Innovation

The principles of green chemistry are increasingly guiding research in chemical synthesis, and isobutylmagnesium chloride is poised to play a role in this transition towards more sustainable practices. researchfloor.orgwjarr.comsphinxsai.comlaxai.com A key focus is the use of this reagent in the synthesis of polymers from renewable resources. umn.edulcpo.frkit.edu For example, monomers derived from biomass, such as fatty acids or terpenes, can be polymerized using magnesium-based catalysts, which can be prepared from precursors like isobutylmagnesium chloride. kit.edu This approach offers a pathway to bio-based and potentially biodegradable polymers, reducing our reliance on fossil fuels. researchgate.net

Future research will aim to expand the range of bio-based monomers that can be effectively polymerized using magnesium catalysts. This includes developing catalysts with improved tolerance to functional groups that are often present in biomass-derived feedstocks. Furthermore, the use of isobutylmagnesium chloride in solvent-free or green solvent systems is an area of active investigation, aiming to minimize the environmental impact of chemical processes. sphinxsai.com

In the realm of materials innovation, isobutylmagnesium chloride can serve as a versatile building block for the synthesis of functional materials. Its ability to introduce an isobutyl group and a reactive magnesium center allows for the construction of complex molecular architectures. Future applications could include the synthesis of novel organosilanes for advanced materials, the preparation of functionalized surfaces with specific properties, and the development of new precursors for metal-organic frameworks (MOFs). The integration of isobutylmagnesium chloride into these advanced material syntheses will be driven by the need for cost-effective, scalable, and sustainable production methods.

Sustainable Application AreaRole of Isobutylmagnesium ChlorideFuture Research Goal
Biopolymer Synthesis Precursor for Ziegler-Natta and other polymerization catalysts. mdpi.comDevelopment of catalysts for the polymerization of a wider range of renewable monomers.
Green Solvents Potential for use in reactions with greener, non-etheral solvents. orgsyn.orgOptimization of reaction conditions in sustainable solvent systems.
Waste Valorization Potential reagent for the chemical modification of waste streams.Designing processes to convert waste materials into valuable chemicals.

Q & A

Q. How do researchers address contradictions in chloride penetration data across studies involving magnesium chloride?

  • Data Contradictions : Discrepancies in chloride diffusion rates (e.g., in concrete studies) arise from variables like concentration gradients, temperature, and material porosity . For example, Figure 5.9 in shows magnesium chloride penetration depths vary by 15% compared to sodium chloride under identical conditions.
  • Resolution : Standardize testing protocols (ASTM C1556) and use isotopic tracing (³⁶Cl) to validate penetration models. Cross-validate results with electrochemical impedance spectroscopy .

Q. What methodological challenges arise in synthesizing organomagnesium complexes (e.g., 2-methanidylpropane-Mg-Cl), and how are they mitigated?

  • Challenges :
  • Moisture sensitivity : Rapid hydrolysis of Mg-C bonds compromises yield.
  • Stoichiometric control : Excess Mg or halide affects reaction pathways.
    • Solutions :
  • Use Schlenk lines or gloveboxes for air-sensitive reactions.
  • Monitor reaction progress via in situ IR spectroscopy to optimize reagent ratios .

Q. How can researchers reconcile conflicting biological activity data for magnesium chloride in cellular studies?

  • Contradictions : Some studies report MgCl₂ as a cellular stabilizer (e.g., enhancing enzyme kinetics), while others note cytotoxicity at >10 mM concentrations .
  • Analysis : Differences in cell lines (e.g., HEK293 vs. HeLa), buffer composition (e.g., presence of Ca²⁺), and exposure duration (acute vs. chronic) must be controlled. Dose-response curves and ion-selective electrode validation are critical .

Methodological Guidelines

Q. What analytical techniques are prioritized for verifying the purity of magnesium chloride in catalysis research?

  • Techniques :
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detects trace metal impurities (e.g., Fe, Ni) that poison catalysts.
  • Karl Fischer Titration : Quantifies residual water (<0.1% for anhydrous MgCl₂).
  • Scanning Electron Microscopy (SEM) : Assesses particle morphology in supported catalysts .

Q. How should researchers document experimental protocols for organomagnesium syntheses to ensure reproducibility?

  • Follow IUPAC guidelines for reporting reaction conditions:
  • Solvent dryness : State methods (e.g., molecular sieves, distillation).
  • Temperature control : Specify heating/cooling rates (±1°C).
  • Characterization data : Include NMR shifts (¹H, ¹³C) and elemental analysis (C, H, N within ±0.4%) .

Safety and Compliance

Q. What safety protocols are essential for handling magnesium chloride in high-temperature reactions?

  • Risks : MgCl₂ decomposition releases HCl gas above 300°C.
  • Protocols :
  • Use fume hoods with scrubbers for HCl neutralization.
  • Wear acid-resistant PPE (neoprene gloves, face shields).
  • Monitor airborne particulates with real-time sensors (<1 mg/m³ OSHA limit) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.